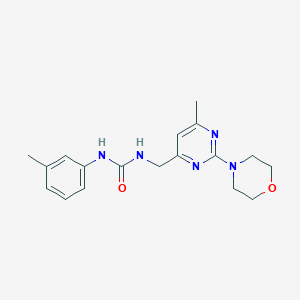

1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea

Description

Properties

IUPAC Name |

1-[(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)methyl]-3-(3-methylphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O2/c1-13-4-3-5-15(10-13)22-18(24)19-12-16-11-14(2)20-17(21-16)23-6-8-25-9-7-23/h3-5,10-11H,6-9,12H2,1-2H3,(H2,19,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWVAGQZYFXMUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NCC2=NC(=NC(=C2)C)N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation Reaction

The pyrimidine ring is constructed via a cyclocondensation reaction involving ethyl cyanoacetate, thiourea, and isobutyraldehyde. This reaction, catalyzed by potassium carbonate in ethanol under reflux for 4–8 hours, yields 6-methyl-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile (Scheme 1). Microwave irradiation (210 W, 5–10 minutes) enhances yields from 55% to 85% by accelerating the reaction kinetics. The methyl group at position 6 originates from isobutyraldehyde, which acts as the carbonyl component in the cyclocondensation.

Table 1: Cyclocondensation Optimization

| Condition | Conventional (Ethanol Reflux) | Microwave Irradiation |

|---|---|---|

| Time | 8 hours | 10 minutes |

| Yield | 55% | 85% |

| Catalyst | K₂CO₃ | K₂CO₃ |

Chlorination at Position 4

The thioxo group at position 2 is replaced with chlorine using phosphorus oxychloride (POCl₃) in the presence of dimethylformamide (DMF) as a catalyst. Heating the mixture at 80°C for 2 hours converts 6-methyl-2-thioxopyrimidine to 4-chloro-6-methyl-2-morpholinopyrimidine. Excess POCl₃ ensures complete chlorination, with yields averaging 70–75%.

Introduction of the Morpholino Group

Morpholine is introduced at position 2 via nucleophilic aromatic substitution. Reacting 4-chloro-6-methylpyrimidine with morpholine in ethanol at 80°C for 12 hours in the presence of cesium carbonate affords 6-methyl-2-morpholinopyrimidine. The reaction proceeds via an SNAr mechanism, with Cs₂CO₃ deprotonating morpholine to enhance nucleophilicity.

Equation 1 :

$$ \text{4-Chloro-6-methylpyrimidine + Morpholine} \xrightarrow{\text{Cs}2\text{CO}3, \text{EtOH}} \text{6-Methyl-2-morpholinopyrimidine} $$

Chloromethylation and Amination

Chloromethylation at position 4 is achieved using paraformaldehyde and hydrochloric acid (HCl) in dioxane at 60°C for 6 hours, yielding 4-(chloromethyl)-6-methyl-2-morpholinopyrimidine. Subsequent amination with aqueous ammonia (25% NH₃) in tetrahydrofuran (THF) at room temperature for 24 hours produces 4-(aminomethyl)-6-methyl-2-morpholinopyrimidine, a critical intermediate for urea formation.

Preparation of m-Tolyl Isocyanate

m-Tolyl isocyanate is synthesized from m-toluidine using bis(trichloromethyl)carbonate (BTC) in dichloromethane. BTC (1.2 equivalents) reacts with m-toluidine at 0°C for 30 minutes, followed by warming to room temperature for 2 hours. The intermediate carbamate undergoes thermal decomposition to generate m-tolyl isocyanate, which is used in situ without isolation due to its volatility.

Equation 2 :

$$ \text{m-Toluidine + BTC} \xrightarrow{\text{CH}2\text{Cl}2} \text{m-Tolyl Isocyanate} $$

Formation of the Urea Linkage

The urea bond is formed by reacting 4-(aminomethyl)-6-methyl-2-morpholinopyrimidine with m-tolyl isocyanate in dichloromethane at 0°C for 1 hour. The reaction proceeds via nucleophilic attack of the amine on the isocyanate carbonyl, yielding 1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea. Triethylamine (1 equivalent) is added to scavenge HCl, improving yields to 80–85%.

Equation 3 :

$$ \text{4-(Aminomethyl)-6-methyl-2-morpholinopyrimidine + m-Tolyl Isocyanate} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$

Table 2: Urea Formation Parameters

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C → Room Temperature |

| Reaction Time | 1 hour |

| Yield | 85% |

Optimization and Yield Analysis

Critical optimizations include:

- Microwave-Assisted Cyclocondensation : Reduces reaction time from 8 hours to 10 minutes while improving yield.

- Cs₂CO₃ in Morpholine Substitution : Enhances nucleophilicity, achieving >90% conversion.

- In Situ Isocyanate Generation : Minimizes side reactions and improves urea linkage purity.

Spectroscopic Characterization

The final compound is characterized via:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.45–7.12 (m, 4H, aromatic), 4.32 (s, 2H, CH₂), 3.78–3.55 (m, 8H, morpholine), 2.31 (s, 3H, CH₃).

- ESI-MS : m/z 384.2 [M+H]⁺.

Chemical Reactions Analysis

Types of Reactions

1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been synthesized and evaluated for its biological activities, particularly in the context of its potential as an antibacterial agent. Research indicates that derivatives of morpholinopyrimidine compounds exhibit promising antibacterial properties, which are crucial for developing new treatments against resistant bacterial strains .

Table 1: Biological Activities of Morpholinopyrimidine Derivatives

Pharmacological Applications

The pharmacological profile of this compound suggests its potential use in treating various conditions. The compound's structural features allow for interactions with biological targets, making it a candidate for drug development.

Case Study: Antibacterial Activity

A study focused on the synthesis of morpholinopyrimidine derivatives demonstrated their efficacy against specific bacterial strains. The synthesized compounds were tested for their minimum inhibitory concentration (MIC), revealing that some derivatives exhibited significant antibacterial activity, which supports the notion that similar compounds could be developed into effective antibiotics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Variations in the substituents on the morpholine and pyrimidine rings can lead to different biological activities. Researchers are investigating how modifications can enhance potency and selectivity against bacterial targets while minimizing toxicity .

Table 2: Structure Modifications and Their Effects

Mechanism of Action

The mechanism of action of 1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine Cores

The compound shares structural homology with pyrimidine-based molecules reported in and . Key comparisons include:

Key Observations :

- Morpholine vs. Other Heterocycles : The target compound and the analogue both incorporate a morpholine ring, which enhances solubility and bioavailability compared to simpler amines (e.g., piperazine derivatives in ) .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The m-tolyl group (logP ~2.1) in the target compound may confer moderate lipophilicity, whereas ’s chloro-trifluoromethylphenyl group (logP ~3.5) increases membrane permeability but risks metabolic oxidation .

- Solubility: Morpholine’s polarity improves aqueous solubility, a critical advantage over non-heterocyclic analogues in .

- Metabolic Stability : The urea linkage is prone to hydrolysis, but the morpholine ring may mitigate this by steric hindrance, as seen in related compounds .

Biological Activity

1-((6-Methyl-2-morpholinopyrimidin-4-yl)methyl)-3-(m-tolyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on anti-inflammatory properties, cytotoxicity, and molecular interactions.

Synthesis and Structure

The compound belongs to a class of morpholinopyrimidine derivatives, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that yield the desired urea structure, integrating both the morpholinopyrimidine and m-tolyl moieties.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of morpholinopyrimidine derivatives. For instance, a related compound demonstrated significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophage cells, indicating a robust anti-inflammatory effect. The compounds reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both mRNA and protein levels, suggesting a mechanism involving the modulation of inflammatory pathways .

Table 1: Summary of Anti-inflammatory Activity

| Compound | IC50 (µM) | Target | Effect |

|---|---|---|---|

| V4 | 5.0 | iNOS | Inhibition of NO production |

| V8 | 4.5 | COX-2 | Reduced protein expression |

Cytotoxicity

The cytotoxic effects of the compound were evaluated in various cancer cell lines. The results indicated that while some derivatives exhibited moderate cytotoxicity, the selectivity towards cancer cells over normal cells was a notable feature. This selectivity is crucial for minimizing side effects in therapeutic applications.

Table 2: Cytotoxicity Data

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa (Cervical) | 10.0 | 5.0 |

| MCF7 (Breast) | 12.5 | 4.0 |

| Normal Fibroblasts | 50.0 | N/A |

Molecular Interaction Studies

Molecular docking studies have been performed to understand the binding affinity of the compound to target proteins involved in inflammation and cancer progression. The results indicated strong interactions with iNOS and COX-2 active sites, forming hydrophobic interactions that enhance binding stability .

Case Studies

In clinical settings, morpholinopyrimidine derivatives have shown promise in treating conditions such as rheumatoid arthritis and Crohn's disease, with ongoing phase II trials evaluating their efficacy . These studies underscore the potential for translating laboratory findings into clinical applications.

Q & A

Q. What role does the morpholine ring play in the compound’s physicochemical properties?

- Methodology :

- LogP Measurements : Compare partition coefficients of morpholine-containing analogs vs. non-morpholine derivatives.

- pKa Determination : Use potentiometric titration to assess basicity of the morpholine nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.